3-(4-Chlorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3/c23-19-9-7-16(8-10-19)20-14-25-26-21(11-12-24-22(20)26)18-6-5-15-3-1-2-4-17(15)13-18/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIMWEXGLJFFKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=NC4=C(C=NN34)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method includes the reaction of 3-amino-4-chlorophenylpyrazole with 2-naphthyl ketone under acidic conditions to form the desired pyrazolo[1,5-a]pyrimidine scaffold . The reaction is usually carried out in the presence of a catalyst such as iodine or a Lewis acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are often employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Cyclization via β-Enaminones and Aminopyrazoles
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Method : A one-pot microwave-assisted reaction between β-enaminones (e.g., 4-chlorobenzaldehyde derivatives) and NH-3-aminopyrazoles under acidic conditions .
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Key Features :
Oxidative Halogenation for Substitution
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Method : Post-cyclization introduction of halogens (e.g., Cl) via oxidative halogenation using sodium halides and potassium persulfate .
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Example : Sikdar et al. (2023) demonstrated efficient halogenation at the 3-position of pyrazolo[1,5-a]pyrimidines .
4-Chlorophenyl Substitution
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Mechanism : Likely introduced during the initial cyclization step using chlorinated β-enaminones or via electrophilic substitution.
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Relevance : Chloro groups enhance lipophilicity and electronic interactions with biological targets .
2-Naphthyl Substitution
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Mechanism : Likely added via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling) at the 7-position.
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Supporting Data : Studies on pyrazolo[1,5-a]pyrimidines show that aryl substituents at position 7 improve pharmacokinetic properties .
Substitution and Functionalization Reactions
NMR and Mass Spectrometry
Scientific Research Applications
Antitumor Activity
One of the primary applications of 3-(4-Chlorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is its potential as an antitumor agent. Studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.
- Cell Line Testing : The compound was tested on 60 different cell lines, showing promising results in inhibiting tumor growth. For example, a derivative demonstrated IC50 values ranging from 0.326 to 4.31 µM across 57 cell lines, indicating potent antitumor activity .
Inhibition of Kinases
The compound has shown potential as an inhibitor of specific kinases involved in inflammatory processes and cancer progression. Notably, it has been identified as an inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which plays a crucial role in the immune response and inflammation .
Synthetic Approaches
The synthesis of this compound can be achieved through various methods, including:
- Cross-Coupling Reactions : Utilizing site-selective cross-coupling reactions to create diverse derivatives.
- Catalytic Methods : Employing iodine-catalyzed methodologies for the synthesis of functionalized pyrazolo[1,5-a]pyrimidine derivatives .
Material Science Applications
Beyond pharmacological uses, pyrazolo[1,5-a]pyrimidines have garnered attention in material science due to their photophysical properties. These compounds can be utilized in the development of new materials with specific optical characteristics.
Case Studies and Research Findings
Numerous studies have documented the efficacy of pyrazolo[1,5-a]pyrimidines:
- A study published in Molecules highlighted the synthesis and functionalization of various pyrazolo[1,5-a]pyrimidines, emphasizing their anticancer potential and enzymatic inhibitory activity .
- Research conducted by Abd El-Salam et al. demonstrated that certain derivatives exhibited anti-inflammatory properties alongside their antitumor effects .
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmacology | Antitumor agent | IC50 values from 0.326 to 4.31 µM |
| Pharmacology | Kinase inhibition (IRAK4) | Significant inhibition observed |
| Material Science | Development of photophysical materials | Enhanced optical properties noted |
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound mimics the structure of ATP, allowing it to bind to the active site of kinases and inhibit their activity. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound may interact with other proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo-pyrimidine compounds with similar biological activities but different substitution patterns.
Imidazo[1,2-a]pyrimidine: A related heterocyclic scaffold with distinct chemical properties and applications.
Uniqueness
3-(4-Chlorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 4-chlorophenyl and 2-naphthyl groups enhances its ability to interact with multiple molecular targets, making it a versatile compound for various applications .
Biological Activity
3-(4-Chlorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound has attracted considerable attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its structural uniqueness, characterized by a 4-chlorophenyl group at the 3-position and a 2-naphthyl group at the 7-position, contributes to its pharmacological properties.
The primary mechanism of action for this compound involves its ability to interact with specific molecular targets, particularly kinases. By mimicking the structure of ATP, it can bind to the active sites of various kinases, inhibiting their activity. This inhibition disrupts critical cell signaling pathways, leading to reduced cell proliferation and the induction of apoptosis in cancer cells .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines by inhibiting cell growth and promoting apoptosis. For instance, a study highlighted its potential in targeting specific cancer pathways, which could be pivotal for developing new cancer therapies .
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory properties. It shows promise as an inhibitor of various kinases involved in cell signaling, which are critical for tumor growth and metastasis. The selectivity of this compound for certain kinases over others enhances its potential as a targeted therapy in cancer treatment .
Antifungal and Antitubercular Activities
In addition to its anticancer properties, derivatives of this compound have been tested for antifungal and antitubercular activities. Some studies have reported good antifungal efficacy against pathogenic strains and notable activity against Mycobacterium tuberculosis H37Rv, suggesting that compounds with a pyrazole scaffold may serve as promising candidates in treating fungal infections and tuberculosis .
Study on Anticancer Activity
A recent study investigated the effects of this compound on breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value indicating significant potency compared to standard chemotherapeutic agents. The study concluded that this compound could be developed further as an effective anticancer drug .
Study on Antifungal Activity
Another study focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound. The results indicated that several derivatives exhibited strong antifungal activity against multiple strains of fungi, with some compounds showing better efficacy than traditional antifungal drugs .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer, Antifungal | Kinase inhibition |
| Pyrazolo[3,4-d]pyrimidine | Anticancer | Varies by substitution |
| Imidazo[1,2-a]pyrimidine | Anticancer | Varies by substitution |
The comparison highlights that while similar compounds exhibit anticancer activities, the unique substitution pattern in this compound enhances its interaction with multiple molecular targets.
Future Directions
The ongoing research into pyrazolo[1,5-a]pyrimidines suggests that modifications to the existing structure could yield even more potent derivatives with enhanced selectivity and reduced toxicity. Future studies should focus on optimizing synthetic routes for better yields and exploring the full spectrum of biological activities this compound may offer.
Q & A
Q. What are the optimized synthetic routes for 3-(4-Chlorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyrazole amines with diketones. For example, a structurally analogous compound was synthesized by heating 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione at 433–438 K for 2.5 hours, achieving a 66.78% yield after recrystallization from methanol . Key improvements include:
- Solvent Optimization : Ethanol/acetone (1:1) mixtures yield high-quality single crystals for X-ray validation .
- Temperature Control : Maintaining temperatures above 430 K ensures complete cyclization while minimizing side reactions.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C–N = 1.34 Å) and torsion angles (e.g., N1–C1–C8 = 105.08°), confirming regioselectivity and substituent orientation . Orthorhombic systems (space group Pbca, Z=8) with unit cell parameters (a=9.536 Å, b=15.941 Å, c=24.853 Å) are typical .
- NMR Spectroscopy : 1H NMR identifies aromatic protons (δ 7.2–8.5 ppm), while 13C NMR distinguishes carbonyl carbons (δ 160–170 ppm) .
- IR Spectroscopy : Trifluoromethyl groups exhibit strong absorptions at 1150–1250 cm⁻¹ .
Advanced Research Questions
Q. How do electronic effects of substituents influence the biological activity of pyrazolo[1,5-a]pyrimidines?
- Methodological Answer : Substituents like trifluoromethyl (-CF₃) enhance metabolic stability and binding affinity via electron-withdrawing effects. For example:
- Kinase Inhibition : 2-Trifluoromethyl derivatives show 3-fold higher KDR kinase inhibition (IC₅₀ = 0.12 μM) compared to methyl analogues due to improved hydrophobic interactions .
- QSAR Modeling : Hammett σ constants predict activity trends; chloro (σ = 0.23) and naphthyl (σ = 0.55) groups enhance π-π stacking with tyrosine residues in target enzymes .
Q. What strategies resolve discrepancies between computational predictions and experimental biological data for these compounds?
- Methodological Answer :
- Docking Validation : Align computational models with crystallographic data (e.g., RMSD < 1.2 Å for KDR kinase inhibitors). Adjust force fields to account for π-π interactions between naphthyl groups and Tyr823 .
- Activity Assay Refinement : Use dose-response curves (e.g., EC₅₀) to reconcile IC₅₀ discrepancies caused by solubility differences. For example, dimethyl sulfoxide (DMSO) concentrations >1% may artificially inflate activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
